(1-Methanesulfonylazetidin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(8,9)6-2-5(3-6)4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCKHLVESYMEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Mechanistic Organic Chemistry and Reactivity Profiles of 1 Methanesulfonylazetidin 3 Yl Methanol
Ring-Opening Reactions of the Azetidine (B1206935) Moiety
The considerable ring strain of the azetidine ring, estimated to be around 25 kcal/mol, makes it susceptible to various ring-opening reactions. The presence of the electron-withdrawing methanesulfonyl group on the nitrogen atom further enhances the electrophilicity of the ring carbons, making them more prone to nucleophilic attack.
The ring-opening of N-sulfonylazetidines, including (1-Methanesulfonylazetidin-3-yl)methanol, is readily achieved with a variety of nucleophiles. This process is typically initiated by the formation of an azetidinium ion, which significantly increases the strain and electrophilicity of the ring. The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond.
The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of this compound, nucleophilic attack can occur at either the C2 or C4 position. The presence of the hydroxymethyl group at the C3 position can sterically hinder the approach of the nucleophile to the adjacent carbons. However, the primary site of attack is often the less substituted carbon atom.
A variety of nucleophiles can be employed for the ring-opening of N-sulfonylazetidines, including halides, amines, thiols, and oxygen-based nucleophiles. The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, play a crucial role in determining the reaction outcome and regioselectivity.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of N-Sulfonylazetidines
| Nucleophile | Product Type | General Reaction Conditions |
| Halides (e.g., Cl⁻, Br⁻, I⁻) | γ-Haloamines | Acidic conditions or activation of the azetidine |
| Amines | 1,3-Diamines | Neutral or slightly basic conditions |
| Thiols | γ-Thioamines | Basic conditions |
| Alcohols/Water | γ-Amino alcohols | Acidic or Lewis acid catalysis |
Photoinduced reactions offer an alternative pathway for the ring-opening of azetidines. Upon absorption of light, the azetidine ring can be excited to a higher energy state, which can lead to the homolytic cleavage of one of the C-N bonds. This process generates a diradical intermediate that can undergo various subsequent reactions, including fragmentation or rearrangement.
For N-sulfonylazetidines, the photochemical behavior can be influenced by the nature of the sulfonyl group and other substituents on the ring. The specific mechanisms of photoinduced ring-opening for this compound have not been extensively studied. However, it is plausible that irradiation could lead to the formation of a 1,4-diradical, which could then react further depending on the reaction conditions and the presence of other reagents.
Both acids and bases can catalyze the ring-opening of the azetidine moiety in this compound.
Acid-Catalyzed Ring Opening: In the presence of an acid, the nitrogen atom of the azetidine ring is protonated, forming a highly reactive azetidinium ion. This species is significantly more susceptible to nucleophilic attack than the neutral azetidine. The ring-opening then proceeds via an SN2-like mechanism, with the nucleophile (often the conjugate base of the acid or the solvent) attacking one of the ring carbons. The regioselectivity is governed by a combination of steric and electronic effects, with attack generally favored at the less substituted carbon. The kinetics of these reactions are often dependent on the concentration of the acid and the nucleophile.
Base-Catalyzed Ring Opening: While less common for N-sulfonylazetidines, base-catalyzed ring-opening can occur under specific conditions. Strong bases can deprotonate a carbon adjacent to the sulfonyl group, leading to the formation of a carbanion. This can then induce ring-opening through an elimination pathway. Alternatively, a strong external nucleophile under basic conditions can directly attack a ring carbon, leading to ring cleavage. In the case of this compound, intramolecular attack by the deprotonated hydroxyl group under basic conditions could potentially lead to the formation of a bicyclic ether, although this would be a competing pathway to intermolecular ring-opening.
The thermal stability of the azetidine ring in this compound is relatively high. However, at elevated temperatures, thermal decomposition can occur, leading to ring-opening. The mechanism of thermal ring-opening is often complex and can involve radical pathways. The initial step is typically the homolytic cleavage of one of the C-N or C-C bonds of the azetidine ring, generating radical intermediates. These radicals can then undergo a variety of subsequent reactions, including fragmentation, rearrangement, and polymerization. The specific decomposition products will depend on the temperature, pressure, and the presence of any radical initiators or inhibitors. Studies on other nitrogen-rich heterocyclic compounds have shown that thermal decomposition often proceeds via the homolytic breaking of C-C, C-N, and C-O bonds. mdpi.com
Ring-Expansion Reactions of Azetidines
Azetidines, including N-sulfonylated derivatives, can undergo ring-expansion reactions to form larger heterocyclic rings, such as pyrrolidines, piperidines, or azepanes. These reactions are synthetically valuable as they provide access to a variety of important nitrogen-containing scaffolds.
One common strategy for the ring expansion of azetidines involves the reaction with carbenes or carbenoids. The carbene can insert into one of the C-N bonds of the azetidine ring, leading to the formation of a five-membered ring. Another approach involves the rearrangement of a suitable substituted azetidine. For example, an azetidine bearing a leaving group on a side chain can undergo intramolecular nucleophilic substitution to form a larger ring.
While specific examples of ring-expansion reactions of this compound are not extensively documented, its structure provides potential for such transformations. For instance, conversion of the hydroxyl group to a good leaving group could be followed by an intramolecular rearrangement to afford a piperidine (B6355638) derivative.
Reactivity of the Hydroxyl Group: Substitution, Oxidation, and Esterification
The primary hydroxyl group in this compound is a versatile functional handle that can undergo a range of chemical transformations, including substitution, oxidation, and esterification.
Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride or phosphorus tribromide can convert the alcohol to the corresponding chloride or bromide. These halo-derivatives can then be reacted with a variety of nucleophiles to introduce new functional groups.
Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 1-methanesulfonylazetidine-3-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will oxidize the primary alcohol all the way to the carboxylic acid, 1-methanesulfonylazetidine-3-carboxylic acid.
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | 1-Methanesulfonylazetidine-3-carbaldehyde |
| Dess-Martin periodinane (DMP) | 1-Methanesulfonylazetidine-3-carbaldehyde |
| Potassium permanganate (KMnO₄) | 1-Methanesulfonylazetidine-3-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | 1-Methanesulfonylazetidine-3-carboxylic acid |
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. For example, reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid or a base like pyridine (B92270) will yield (1-methanesulfonylazetidin-3-yl)methyl acetate. The kinetics of esterification with acetic anhydride can be complex and may be influenced by the autocatalytic effect of the acetic acid produced during the reaction. hzdr.de
Reactivity of the Methanesulfonyl Group: Transformations and Leaving Group Properties
The methanesulfonyl group (mesyl group, Ms), a derivative of methanesulfonic acid, plays a pivotal role in dictating the reactivity of this compound. Its primary function is that of an excellent leaving group, a property attributable to the stability of the resultant methanesulfonate (B1217627) anion. wikipedia.orglibretexts.org Upon heterolytic bond cleavage, the negative charge on the methanesulfonate anion is delocalized across the three oxygen atoms through resonance, rendering it a weak base and thus a highly effective leaving group. libretexts.org This characteristic is fundamental to many substitution and elimination reactions.
In the context of the azetidine ring, the N-sulfonyl group functions as a potent electron-withdrawing group. This electronic effect significantly reduces the basicity and nucleophilicity of the azetidine nitrogen compared to its N-alkyl counterparts. More importantly, this withdrawal of electron density activates the four-membered ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack. This activation is crucial for facilitating reactions that might otherwise be difficult due to the inherent stability of the azetidine ring. rsc.org The considerable ring strain of the azetidine heterocycle, combined with the electronic activation provided by the methanesulfonyl group, predisposes the molecule to ring-opening reactions under appropriate conditions. rsc.orgbeilstein-journals.orgnih.gov
While transformations of the sulfonyl group itself are less common than its function as a leaving group, it is important to note its general stability. The sulfur(VI) center is relatively inert to many reagents. Methanesulfonamides, the class of compounds to which this compound belongs, are known to be highly resistant to hydrolysis under both acidic and basic conditions. wikipedia.org This stability ensures that the methanesulfonyl moiety remains intact during reactions targeting other parts of the molecule, such as the hydroxyl group, unless conditions specifically designed for C-N bond cleavage or sulfonyl group reduction are employed.
| Leaving Group | Anion Name | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |
|---|---|---|---|---|
| -I | Iodide | HI | -10 | Excellent |
| -OTs | Tosylate | p-Toluenesulfonic acid | -2.8 | Excellent |
| -OMs | Methanesulfonate (Mesylate) | Methanesulfonic acid | -1.9 | Excellent |
| -Br | Bromide | HBr | -9 | Very Good |
| H₂O | Water | H₃O⁺ | -1.7 | Good |
| -Cl | Chloride | HCl | -7 | Good |
| -F | Fluoride | HF | 3.2 | Poor |
| -OH | Hydroxide | H₂O | 15.7 | Very Poor |
Chemo- and Regioselectivity in Reactions Involving Multiple Functional Groups of this compound
The presence of multiple functional groups—the primary alcohol, the N-sulfonylated azetidine ring, and the methanesulfonyl group—necessitates careful consideration of chemo- and regioselectivity in synthetic transformations. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.
Reactions at the Hydroxyl Group: The primary alcohol is a nucleophilic site and can be targeted by various electrophilic reagents. Under standard conditions, reactions such as acylation (with acyl chlorides or anhydrides), etherification (e.g., Williamson ether synthesis after deprotonation), or silylation (with silyl (B83357) chlorides) would be expected to occur chemoselectively at the hydroxyl group without affecting the stable N-sulfonyl azetidine ring.
Reactions at the Azetidine Ring: Conversely, strong nucleophiles, particularly in the presence of Lewis or Brønsted acids, will preferentially attack the azetidine ring. magtech.com.cn Acidic conditions can protonate the nitrogen (or a sulfonyl oxygen), further enhancing the electrophilicity of the ring carbons and facilitating nucleophilic ring-opening. nih.gov This pathway competes with reactions at the alcohol. For instance, attempting a substitution on the alcohol via its tosylate under strongly nucleophilic conditions could lead to a competitive ring-opening reaction.
Regioselectivity becomes critical in ring-opening reactions. The nucleophile can, in principle, attack either C2 or C4 of the azetidine ring, leading to the cleavage of a C-N bond.
| Reagent Type | Example Reagent(s) | Primary Reactive Site (Chemoselectivity) | Expected Product Type |
|---|---|---|---|
| Acylating Agent | Acetyl chloride, Pyridine | Hydroxyl group (-OH) | Ester Formation |
| Silylating Agent | TMSCl, Triethylamine | Hydroxyl group (-OH) | Silyl Ether Formation |
| Strong Base | NaH | Hydroxyl group (-OH) | Alkoxide Formation |
| Strong Nucleophile (Basic/Neutral) | NaN₃, LiBr | Azetidine Ring Carbon (C2/C4) | Ring-Opened γ-Amino Alcohol Derivative |
| Organometallic Reagent | Grignard Reagents, Organolithiums | Azetidine Ring Carbon (C2/C4) | Ring-Opened γ-Amino Alcohol Derivative |
| Reducing Agent | LiAlH₄ | Potential reduction of sulfonyl group or ring opening | Complex mixture, depends on conditions |
Investigation of Reaction Intermediates and Transition States
The mechanistic pathways of reactions involving this compound are elucidated through the study of transient species, including reaction intermediates and transition states. Given the strained nature of the azetidine ring, reactions involving this moiety proceed through high-energy transition states. rsc.org Computational chemistry, employing methods like density functional theory (DFT), is a powerful tool for modeling these species and understanding reaction energetics. nih.govchemrevlett.com
In a nucleophilic ring-opening reaction, the mechanism is typically considered to be SN2-like. The nucleophile attacks a carbon atom of the ring, proceeding through a pentacoordinate transition state where the nucleophile is forming a bond to the carbon as the C-N bond is breaking. The geometry of this transition state, whether it is more planar or puckered, can influence the reaction's stereochemical outcome and activation energy. nih.gov The stability of the transition state is the key determinant of regioselectivity, and computational models can calculate the activation energies (ΔG‡) for attack at different positions, thereby predicting the major product. rsc.org
While stable carbocation intermediates are unlikely to form on the azetidine ring carbons, certain N-sulfonyl azetidines have been shown to act as precursors to carbocation-like reactive intermediates under specific conditions. nih.gov For example, studies on azetidine sulfonyl fluorides have demonstrated their ability to undergo a defluorosulfonylation reaction, generating a transient carbocationic species that is then trapped by a nucleophile. nih.gov This suggests that under thermal or catalytic activation, the N-methanesulfonyl group could potentially facilitate the formation of highly reactive intermediates.
Spectroscopic techniques can sometimes be used to observe reaction intermediates directly. For instance, studies on the lithiation of other complex azetidines have utilized in-situ FT-IR monitoring to observe the formation and equilibration of configurationally labile lithiated intermediates, complementing computational findings. nih.gov Such combined experimental and computational approaches provide a detailed picture of the reaction landscape, clarifying the structures of fleeting intermediates and the transition states that connect them.
| Parameter | Adduct | Predicted Value | Method |
|---|---|---|---|
| Collision Cross Section (CCS), Ų uni.lu | [M+H]⁺ | 128.3 | CCSbase Prediction uni.lu |
| [M+Na]⁺ | 134.4 | ||
| [M-H]⁻ | 129.2 | ||
| [M+NH₄]⁺ | 140.7 | ||
| [M+K]⁺ | 136.0 | ||
| XlogP uni.lu | N/A | -1.1 | Predicted uni.lu |
Iv. Advanced Structural Elucidation and Spectroscopic Characterization of 1 Methanesulfonylazetidin 3 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (1-Methanesulfonylazetidin-3-yl)methanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular framework, connectivity, and stereochemistry can be assembled.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the methanesulfonyl group, the azetidine (B1206935) ring protons, the hydroxymethyl group, and the hydroxyl proton.
The methanesulfonyl (CH₃SO₂) group is expected to appear as a sharp singlet, typically in the range of 2.8-3.0 ppm, due to the strong deshielding effect of the adjacent sulfonyl group. The protons on the four-membered azetidine ring will exhibit more complex patterns. The two methylene groups on the ring (at C2 and C4) are diastereotopic and will likely appear as two sets of multiplets. Due to the ring strain and the influence of the sulfonyl group, these protons are expected to resonate between 3.8 and 4.2 ppm. The single proton at C3, bonded to the carbon bearing the hydroxymethyl group, would appear as a multiplet around 2.7-3.0 ppm. The hydroxymethyl (-CH₂OH) protons are also diastereotopic and would likely present as a doublet of doublets or a multiplet, typically in the 3.6-3.8 ppm region. The hydroxyl (-OH) proton signal is a broad singlet whose chemical shift is dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -SO₂CH ₃ | 2.8 - 3.0 | Singlet (s) |
| Azetidine CH (C3) | 2.7 - 3.0 | Multiplet (m) |
| -CH ₂OH | 3.6 - 3.8 | Doublet (d) or Multiplet (m) |
| Azetidine CH ₂ (C2, C4) | 3.8 - 4.2 | Multiplet (m) |
| -OH | Variable | Broad Singlet (br s) |
A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has five distinct carbon atoms.
The carbon of the methanesulfonyl group is expected at approximately 35-40 ppm. The carbons of the strained azetidine ring are significantly influenced by the nitrogen atom and the sulfonyl group. The C2 and C4 carbons, being equivalent by symmetry and directly attached to the sulfonamide nitrogen, are expected to resonate in the region of 50-55 ppm. The C3 carbon, substituted with the hydroxymethyl group, would appear further downfield, likely around 58-63 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to have a chemical shift in the range of 65-70 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -SO₂C H₃ | 35 - 40 |
| Azetidine C H₂ (C2, C4) | 50 - 55 |
| Azetidine C H (C3) | 58 - 63 |
| -C H₂OH | 65 - 70 |
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom. For this compound, a single ¹⁵N signal is expected. The nitrogen atom is part of a sulfonamide functional group within a strained four-membered ring. The chemical shift for sulfonamides typically falls within a range of -240 to -270 ppm relative to nitromethane. The specific value would be influenced by the geometry of the azetidine ring and the electron-withdrawing nature of the methanesulfonyl group. This analysis can be particularly useful for studying nitrogen-centered reactions or interactions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C3 proton and the protons of the hydroxymethyl group, as well as between the C3 proton and the protons at the C2 and C4 positions of the azetidine ring. This confirms the connectivity within the ring and to the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the methanesulfonyl protons to the methanesulfonyl carbon, and each azetidine proton signal to its respective ring carbon.
From the methanesulfonyl protons (-SO₂CH ₃) to the methanesulfonyl carbon (-SO₂C H₃).
From the azetidine C2/C4 protons to the azetidine C3 carbon.
From the hydroxymethyl protons (-CH ₂OH) to the azetidine C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. For the azetidine ring, NOESY could reveal through-space interactions between protons on different parts of the ring, helping to determine its conformation.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic methyl and methylene groups would appear between 2850 and 3000 cm⁻¹. The most characteristic peaks for the methanesulfonyl group are the asymmetric and symmetric S=O stretching vibrations, which are expected to produce strong absorptions around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively rsc.org. The C-O stretching of the primary alcohol would be visible in the 1000-1075 cm⁻¹ region, while the S-N bond stretch of the sulfonamide is expected around 900 cm⁻¹ rsc.org.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aliphatic (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Sulfonamide (SO₂) | Asymmetric S=O Stretch | 1320 - 1350 | Strong |
| Sulfonamide (SO₂) | Symmetric S=O Stretch | 1140 - 1160 | Strong |
| Primary Alcohol (C-O) | C-O Stretch | 1000 - 1075 | Strong |
| Sulfonamide (S-N) | S-N Stretch | ~900 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula. The molecular formula of this compound is C₅H₁₁NO₃S, corresponding to a monoisotopic mass of 165.0460 Da.
In High-Resolution Mass Spectrometry (HRMS), this precise mass can be measured, which serves as a definitive confirmation of the elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule. Predicted m/z values for common adducts are listed in the table below uni.lu. The fragmentation pattern in MS/MS experiments would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or cleavage of the methanesulfonyl group (-SO₂CH₃, 79 Da).
Table 4: Predicted m/z Values for Adducts of this compound in HRMS
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₅H₁₂NO₃S⁺ | 166.0532 |
| [M+Na]⁺ | C₅H₁₁NNaO₃S⁺ | 188.0352 |
| [M+K]⁺ | C₅H₁₁KNO₃S⁺ | 204.0091 |
| [M-H]⁻ | C₅H₁₀NO₃S⁻ | 164.0387 |
X-ray Crystallography of Azetidine Derivatives: Solid-State Structural Analysis
Typically, azetidine derivatives containing a sulfonyl group have been observed to crystallize in common crystal systems, such as monoclinic, with space groups like P2₁/c often being reported for similar structures. The solid-state structure is often stabilized by a network of intermolecular interactions, including hydrogen bonding, particularly if moieties capable of hydrogen bonding, such as hydroxyl groups or the nitrogen of the azetidine ring, are present. For instance, in hydrochloride salts of related compounds, hydrogen-bonded networks involving the sulfonyl oxygen atoms and chloride ions are a common feature.
The data obtained from X-ray diffraction analysis allows for the creation of a detailed model of the molecule's arrangement in the crystal lattice. Key crystallographic parameters for analogous compounds, which can be inferred for derivatives of this compound, are presented in the table below.
| Parameter | Typical Value/System | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations that map the molecule onto itself in the crystal. |
| S-O Bond Lengths | ~1.43 Å | Characteristic of the tetrahedral geometry of the sulfonyl group. |
| Azetidine Puckering | Dihedral angles of 15–25° | Indicates the deviation of the four-membered ring from planarity. |
These parameters are fundamental in defining the solid-state architecture of these molecules and influence their physical properties, such as melting point and solubility.
For chiral derivatives of this compound, X-ray crystallography is a powerful tool for the non-empirical determination of absolute stereochemistry. nih.gov The most common method employed is anomalous dispersion, often referred to as the Bijvoet method. nih.gov This technique relies on the fact that when X-rays are scattered by electrons, a phase shift occurs, and the magnitude of this shift is dependent on the element and the wavelength of the X-rays used.
For chiral, enantiomerically pure compounds, the differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) can be measured. nih.gov These intensity differences, known as Bijvoet differences, allow for the determination of the absolute configuration of the molecule. The reliability of this determination is often quantified by the Flack parameter, which should ideally refine to a value close to 0 for the correct enantiomer and 1 for the inverted structure.
The presence of atoms heavier than oxygen significantly enhances the anomalous scattering effect, making the determination of absolute configuration more robust. soton.ac.ukresearchgate.net In the case of this compound and its derivatives, the sulfur atom of the methanesulfonyl group can contribute sufficiently to the anomalous scattering to allow for a reliable assignment of the absolute stereochemistry, especially when using copper radiation (Cu Kα).
The four-membered azetidine ring is inherently strained and typically adopts a non-planar, puckered conformation to alleviate this strain. X-ray crystallography provides precise details of this puckering in the solid state. The degree of puckering can be quantified by the dihedral angles within the ring. For sulfonylated azetidines, these dihedral angles are generally in the range of 15–25°.
The substituents on the azetidine ring will adopt specific orientations to minimize steric hindrance. In the crystalline state, bulky groups like the methanesulfonyl group are expected to influence the conformation of the azetidine ring. The orientation of the substituent at the 3-position, the methanol (B129727) group in the parent compound, is also clearly defined by the crystal structure. It can be either in a pseudo-axial or pseudo-equatorial position relative to the puckered ring. The preferred conformation in the solid state is a result of the interplay between intramolecular steric effects and intermolecular packing forces within the crystal lattice.
The table below summarizes key conformational features that can be determined from an X-ray crystal structure analysis of a derivative of this compound.
| Conformational Feature | Description |
| Azetidine Ring Puckering | The four-membered ring deviates from planarity, which is characterized by specific endocyclic torsion angles. This puckering helps to relieve ring strain. |
| Substituent Orientation | The methanesulfonyl group on the nitrogen and the hydroxymethyl group at the 3-position will have well-defined orientations (pseudo-axial or pseudo-equatorial) in the crystal. |
| Sulfonyl Group Geometry | The geometry around the sulfur atom is expected to be tetrahedral, with S-O bond lengths around 1.43 Å. |
| Intermolecular Interactions | The crystal packing will be influenced by hydrogen bonds involving the hydroxyl group and potentially the sulfonyl oxygens, as well as other van der Waals forces. |
This detailed conformational information derived from X-ray crystallography is invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific biological activities.
V. Computational Chemistry and Theoretical Investigations of 1 Methanesulfonylazetidin 3 Yl Methanol
Quantum Chemical Calculations on Azetidine (B1206935) Ring Systems
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures, energies, and properties. For azetidine ring systems, these calculations have been instrumental in explaining reactivity, stereoselectivity, and reaction mechanisms. nih.govresearchgate.netresearchgate.net Such studies often focus on the strained four-membered ring, which governs the unique chemical behavior of azetidine derivatives. researchgate.netrsc.org
Density Functional Theory (DFT) has become a routine and powerful method for studying azetidine systems due to its balance of computational cost and accuracy. nih.gov DFT calculations have been successfully employed to uncover the mechanisms of reactions and the origins of enantioselectivity in chiral phosphoric acid-catalyzed desymmetrizations of N-acyl-azetidines. nih.gov These studies involve optimizing the geometries of transition states to understand the intricate details of stereodetermining steps. nih.gov
Researchers have used DFT to investigate the regio- and diastereoselective synthesis of azetidines, providing quantum chemical explanations for Baldwin's rules in ring-formation reactions. researchgate.netacs.org By modeling reaction pathways and comparing the Gibbs free energy differences between transition states, DFT calculations can predict the kinetic favorability of forming the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org Furthermore, DFT has been used to model the anti-Baldwin radical 4-exo-dig cyclization of ynamides, confirming that this pathway is kinetically favored for forming azetidines. nih.gov
| Application Area | Specific Focus of Study | Computational Method/Level of Theory Example | Key Insights Gained |
|---|---|---|---|
| Reaction Mechanism & Stereoselectivity | Chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. nih.gov | B97D3/6-311+G(2d,2p)/SMD//B97D3/6-31G(d,p) | Identified the preferred bifunctional activation mode and explained the origins of high enantioselectivity through transition state analysis. nih.gov |
| Regioselectivity | Synthesis of 2-arylazetidines from oxiranes. acs.org | DFT with explicit solvent model | Confirmed kinetic control favoring the formation of the four-membered ring over the five-membered ring, providing a quantum chemical basis for Baldwin's rules. acs.org |
| Radical Cyclization | Copper-catalyzed photoinduced anti-Baldwin cyclization of ynamides. nih.gov | Not specified | Calculations showed the 4-exo-dig cyclization to be kinetically favored over the 5-endo-dig pathway for azetidine formation. nih.gov |
| Biosynthesis | Mechanism of azetidine-2-carboxylic acid (AZE) synthases. researchgate.net | B3LYP-D3/def2-TZVP/ε = 4 | Elucidated the catalytic mechanism involving intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM). researchgate.net |
Ab initio and semi-empirical methods are alternative quantum mechanical approaches for studying molecular systems. Ab initio methods derive results from first principles without experimental data, offering high accuracy, though often at a significant computational cost. libretexts.orgnih.gov In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecules, albeit with some potential loss in accuracy. libretexts.orgresearchgate.net
For azetidine systems, ab initio calculations at the UHF, MP2, and SDCI levels have been used to investigate the electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical. psu.edu These calculations predicted a planar ring structure for the radical cation and a puckered ring for the neutral radical, which were in qualitative agreement with experimental EPR spectroscopy data. psu.edu Semi-empirical methods, while less common in recent high-level studies, still play a role in preliminary investigations of large systems where ab initio or DFT methods would be computationally prohibitive. researchgate.net
Computational Analysis of Ring Strain Energy and Molecular Stability
The four-membered ring of azetidine derivatives is characterized by significant ring strain, which is a major determinant of their reactivity and stability. rsc.orgnih.gov Computational methods are crucial for quantifying this strain energy. The ring strain of azetidine is approximately 25.4 kcal/mol, which lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of pyrrolidines (5.4 kcal/mol). rsc.org This intermediate strain level makes the azetidine ring stable enough for handling but also reactive under appropriate conditions. rsc.org
| Compound | Ring Size | Approximate Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 27.7 rsc.org |
| Azetidine | 4 | 25.4 - 27 rsc.orgresearchgate.net |
| Cyclobutane | 4 | 26.5 researchgate.net |
| Pyrrolidine | 5 | 5.4 rsc.org |
| Cyclopentane | 5 | 6.2 |
Theoretical Modeling of Reaction Mechanisms and Energy Barriers
Theoretical modeling is indispensable for mapping out the potential energy surfaces of chemical reactions involving azetidines. By calculating the energies of reactants, transition states, and products, computational chemists can determine reaction pathways and activation energy barriers. nih.govacs.org This information is key to understanding reaction kinetics and selectivity.
For instance, DFT calculations have been used to model the transition states in the synthesis of azetidines from epoxy amines. frontiersin.org These models showed that for cis-epoxy amines, the transition state leading to azetidine formation is energetically much lower than that leading to the corresponding pyrrolidine, explaining the observed regioselectivity. frontiersin.org Similarly, in the desymmetrization of azetidines, computational modeling identified the lowest activation free energy pathway, which involves the activation of the azetidine ring nitrogen and the thione tautomer of the nucleophile. nih.gov Such studies can predict how substituents, like the methanesulfonyl and methanol (B129727) groups in (1-Methanesulfonylazetidin-3-yl)methanol, would influence the energy barriers for reactions such as nucleophilic ring-opening.
| Reaction Type | Computational Approach | Key Findings |
|---|---|---|
| Ring-formation from oxiranes | DFT calculations of transition state energies. acs.org | Demonstrated that the kinetic product (azetidine) is favored over the thermodynamic product (pyrrolidine) due to lower activation barriers. acs.org |
| Intramolecular aminolysis of epoxy amines | DFT studies of transition states with a Lanthanum catalyst. frontiersin.org | Calculations correctly predicted the high regioselectivity for azetidine formation from cis-epoxy amines. frontiersin.org |
| Aldol (B89426) reaction catalysis | DFT analysis of transition state structures with azetidine-2-carboxylic acid as a catalyst. researchgate.net | Revealed the origins of stereoselectivity by analyzing the geometries and energies of different transition states. researchgate.net |
| Photoreductive repair of DNA lesions | M06-2X/6-31++G(d,p) calculations of the reaction profile. researchgate.net | Modeled the opening of an azetidine ring as an intermediate step in a model of DNA repair. researchgate.net |
Prediction of Spectroscopic Parameters
Computational quantum chemistry methods can predict various spectroscopic parameters, which aids in the structural elucidation and characterization of novel compounds. For azetidine derivatives, these predictions can be compared with experimental spectra to confirm their structure.
Calculations can provide valuable information on NMR chemical shifts (¹H, ¹³C, ¹⁵N), which are sensitive to the electronic environment of the nuclei. mdpi.commdpi.com For example, the ¹⁵N chemical shifts of azetidine rings have been reported and computationally analyzed. mdpi.com Theoretical calculations can also predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net Furthermore, methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Vis absorption spectra. researchgate.netehu.es While no specific spectroscopic predictions for this compound are available, the established methodologies could be readily applied to it.
Investigation of Electronic Structure and Bonding
Understanding the electronic structure and bonding of the azetidine ring is crucial for explaining its properties and reactivity. Computational studies can provide detailed information about molecular orbitals, charge distributions, and the nature of chemical bonds.
Ab initio calculations have been used to study the electronic structure of the azetidine radical cation, revealing it to be a π-type radical with the spin density localized in the p-orbital on the heteroatom. psu.edu The analysis of frontier molecular orbitals (HOMO and LUMO) is a common approach to rationalize the reactivity of molecules. eurekalert.org For instance, in reactions involving azetidines, the energy match between the frontier orbitals of the reactants can determine whether a reaction is favorable. eurekalert.org For this compound, the electron-withdrawing methanesulfonyl group would significantly lower the energy of the nitrogen lone pair (part of the HOMO), affecting its nucleophilicity and basicity. The distribution of electron density, calculable by these methods, would further illuminate the reactive sites of the molecule.
Computational Studies on Stereochemical Control and Selectivity in Azetidine Transformations
As of the latest available research, specific computational studies focusing exclusively on the stereochemical control and selectivity in transformations of this compound are not present in the surveyed scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and predicting stereochemical outcomes in the transformations of azetidine-containing molecules, dedicated theoretical investigations for this specific compound have not been reported.
General computational studies on other azetidine derivatives have provided insights into factors governing stereoselectivity. These studies often explore transition state energies, the influence of substituents on the azetidine ring, and the role of catalysts in directing stereochemical outcomes. For instance, computational models have been effectively used to understand the origins of stereoselectivity in reactions such as aldol additions catalyzed by proline-based azetidines and the intramolecular aminolysis of epoxy amines to form azetidine rings. These theoretical frameworks allow researchers to rationalize experimentally observed selectivities and to design new stereoselective synthetic methods.
However, without specific computational data for this compound, a detailed analysis of its stereochemical control and selectivity remains speculative. Future computational investigations would be necessary to elucidate the specific electronic and steric factors that govern the facial selectivity of nucleophilic or electrophilic attacks on the azetidine ring and to predict the stereochemical course of its various chemical transformations. Such studies would be invaluable for guiding the synthetic manipulation of this compound and for designing novel derivatives with specific stereochemistry.
Vi. 1 Methanesulfonylazetidin 3 Yl Methanol As a Versatile Synthetic Intermediate
Role in the Construction of Complex Heterocyclic Systems
The rigid, four-membered azetidine (B1206935) ring serves as an excellent foundation for the synthesis of more elaborate, polycyclic structures. The functional handles on (1-Methanesulfonylazetidin-3-yl)methanol allow it to be incorporated into a variety of fused, spirocyclic, and bridged heterocyclic systems, which are of significant interest in drug discovery. uni.lubeilstein-journals.org
The hydroxyl group can be readily converted into a leaving group, such as a tosylate or mesylate, facilitating intramolecular cyclization reactions to form bicyclic structures. Alternatively, it can be oxidized to an aldehyde, which can then participate in multicomponent reactions or cycloadditions to build larger rings. The azetidine nitrogen, while protected by the sulfonyl group, can also be involved in synthetic strategies, particularly those involving ring-expansion or rearrangement.
Furthermore, the core azetidine can be used to construct unique three-dimensional frameworks that are difficult to access through other synthetic routes. Methodologies developed for azetidine scaffolds demonstrate their utility in creating diverse and complex molecular architectures. researchgate.netresearchgate.net
| System Type | Synthetic Strategy Example | Potential Application |
|---|---|---|
| Spirocyclic Systems | Intramolecular cyclization or cycloaddition reactions. beilstein-journals.orgresearchgate.netresearchgate.net | CNS-targeting agents, enzyme inhibitors |
| Fused Systems | Ring-closing metathesis (RCM) following N-alkylation with an olefinic chain. uni.lu | Novel therapeutic scaffolds |
| Bridged Systems | Intramolecular bond formation between the 3-position substituent and an N-substituent. | Conformationally constrained peptides |
Precursor for the Synthesis of Novel Azetidine Derivatives with Modified Functionality
The development of novel azetidine derivatives is a key area of research, as subtle changes to the substitution pattern can lead to significant alterations in biological activity. nih.gov this compound is an ideal precursor for generating libraries of new azetidine analogues due to its modifiable hydroxymethyl group.
Standard organic transformations can be employed to alter this functionality:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing access to azetidine-3-carbaldehyde (B13561631) or azetidine-3-carboxylic acid derivatives. These functional groups are gateways to reductive amination, esterification, and amidation chemistries.
Alkylation/Etherification: The hydroxyl group can be converted into an ether, introducing a wide range of substituents.
Substitution: Activation of the alcohol (e.g., conversion to a halide or sulfonate ester) allows for nucleophilic substitution, enabling the introduction of amines, azides, thiols, and other functional groups at the 3-position. For instance, the Mitsunobu reaction provides a powerful method for the N-alkylation of various heterocyclic compounds using alcohols like this compound. researchgate.net
These modifications allow chemists to systematically explore the structure-activity relationships of 3-substituted azetidines for various biological targets.
Applications in Fragment-Based Synthesis and Chemical Probe Development
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. This approach relies on screening small, low-molecular-weight compounds ("fragments") that can be efficiently optimized into more potent drug candidates. The ideal fragment possesses low complexity, a three-dimensional shape, and functional handles for synthetic elaboration.
This compound aligns well with the principles of FBDD. Its rigid, non-aromatic azetidine core provides the desirable three-dimensionality often lacking in traditional fragment libraries. Its physicochemical properties are also well-suited for FBDD, as illustrated by a comparison with the widely accepted "Rule of Three."
| Property | "Rule of Three" Guideline | This compound Value |
|---|---|---|
| Molecular Weight (MW) | ≤ 300 Da | 165.21 g/mol |
| Calculated LogP (XlogP) | ≤ 3 | -1.1 uni.lu |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (from -OH) |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (from -OH and -SO₂) |
The hydroxyl group serves as a crucial "vector" for fragment evolution, allowing chemists to "grow" the initial fragment hit into a more potent molecule by adding substituents that can form additional interactions with the target protein. This same functional handle makes the compound a useful building block for chemical probes, where it can be attached to reporter tags, affinity labels, or linker units for technologies like PROTACs.
Utilization as a Chiral Building Block in Asymmetric Synthesis
Chirality is a fundamental aspect of molecular recognition in biological systems. The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a cornerstone of modern asymmetric synthesis. This compound is available in both its (R) and (S) enantiomeric forms, making it a valuable chiral building block. nih.gov
In this approach, the pre-existing stereocenter at the C3 position of the azetidine ring is incorporated into the final target molecule. This strategy is highly efficient as it avoids the need for a separate asymmetric induction step and ensures the absolute stereochemistry of that center. The synthesis of complex chiral molecules, such as natural products or pharmaceuticals, can be streamlined by using such enantiopure building blocks. The defined stereochemistry of the azetidine core can influence the stereochemical outcome of reactions at adjacent positions or on appended side chains.
Development of Catalytic Ligands based on Azetidine Scaffolds
The development of new ligands is crucial for advancing the field of asymmetric catalysis. Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Friedel-Crafts alkylations. researchgate.net
The azetidine scaffold offers several advantages for ligand design:
Rigidity: The strained four-membered ring provides a rigid and predictable framework, which helps in creating a well-defined chiral environment around the metal center. This rigidity can lead to higher levels of enantioselectivity in catalytic reactions.
Stereochemistry: The presence of a stereocenter at the C3 position allows for the creation of a chiral pocket.
Tunability: The functional groups on the azetidine ring can be easily modified to fine-tune the steric and electronic properties of the ligand.
This compound serves as an excellent starting point for the synthesis of such ligands. The hydroxyl group can be converted into a coordinating group, such as a phosphine, an amine, or an oxazoline. The azetidine nitrogen itself can also act as a coordination site, allowing for the creation of bidentate or tridentate ligands. The use of readily available, N-substituted azetidinylmethanols as chiral catalysts has proven effective in achieving high levels of enantioselectivity in reactions like the addition of diethylzinc (B1219324) to aldehydes. researchgate.net
Vii. Future Directions and Emerging Research Avenues for 1 Methanesulfonylazetidin 3 Yl Methanol Chemistry
Development of Novel and Sustainable Synthetic Routes
While methods for the synthesis of functionalized azetidines exist, the development of more sustainable, efficient, and modular routes remains a key objective. Future research in the synthesis of (1-Methanesulfonylazetidin-3-yl)methanol and its derivatives is likely to focus on several key areas:
Catalytic and Photochemical Methods: There is a growing emphasis on replacing traditional, often harsh, synthetic methods with milder, more sustainable alternatives. Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as a promising strategy for constructing azetidine (B1206935) rings. nih.govresearchgate.net This approach, characterized by its operational simplicity and the use of an inexpensive catalyst, could be adapted for the synthesis of precursors to this compound. researchgate.net Similarly, visible light-mediated aza Paternò–Büchi reactions represent a mild and efficient method for the synthesis of highly functionalized azetidines and could be explored for creating diverse analogues. chemrxiv.orgrsc.org
Strain-Release Driven Synthesis: The inherent ring strain of azetidines can be harnessed for their synthesis. rsc.org Methodologies based on the strain-release functionalization of 1-azabicyclobutanes offer a modular and programmable approach to complex, stereopure azetidines. nih.govchemrxiv.org Such strategies could provide rapid access to a library of derivatives of this compound with diverse substitution patterns. A four-component strain-release-driven synthesis has also been reported, highlighting the potential for multicomponent reactions in the modular construction of substituted azetidines. nih.gov
Electrophilic Azetidinylation: The development of reagents that allow for the direct installation of the azetidine ring onto a wide range of nucleophiles is a highly sought-after goal in medicinal chemistry. chemrxiv.orgrsc.orgchemrxiv.org Future research could focus on developing electrophilic (1-methanesulfonylazetidin-3-yl)methylating agents, enabling the direct attachment of this specific moiety to various molecular scaffolds.
The following table summarizes potential sustainable synthetic strategies for azetidine derivatives:
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Photo-induced Copper Catalysis | Uses visible light and an inexpensive copper catalyst. nih.govresearchgate.net | Atom-economical and environmentally benign route to azetidine core. |
| Visible Light-mediated aza Paternò–Büchi Reaction | Mild conditions, operational simplicity, and scalability. chemrxiv.orgrsc.org | Access to highly functionalized and structurally complex analogues. |
| Strain-Release Functionalization | Modular and programmable approach to stereopure azetidines. nih.govchemrxiv.org | Rapid generation of diverse libraries of derivatives. |
| Electrophilic Azetidinylation | Direct installation of the azetidine ring onto various nucleophiles. chemrxiv.orgrsc.orgchemrxiv.org | Modular synthesis of complex molecules containing the target moiety. |
Exploration of New Reactivity Pathways and Functional Group Transformations
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to delve into the following areas:
Ring-Opening Reactions: The ring strain of the azetidine moiety makes it susceptible to nucleophilic ring-opening. This reactivity can be exploited to generate novel linear amines with defined substitution patterns. The methanesulfonyl group, being a strong electron-withdrawing group, activates the azetidine ring, making it more amenable to such transformations. rsc.org The primary alcohol provides a handle for intramolecular ring-opening reactions, potentially leading to the formation of larger heterocyclic systems. Recent studies have shown that photogenerated azetidinols can undergo ring-opening, suggesting that photochemical methods could be employed to trigger novel transformations of this compound. nih.gov
Functionalization of the Azetidine Ring: While the 1 and 3 positions are substituted, the C2 and C4 positions of the azetidine ring are available for functionalization. Methods for the direct C-H functionalization of azetidines are emerging and could be applied to introduce additional substituents, further expanding the chemical space around this scaffold. rsc.org
Transformations of the Hydroxymethyl Group: The primary alcohol is a versatile functional group that can be transformed into a wide array of other functionalities. Oxidation to the corresponding aldehyde or carboxylic acid would provide access to a new set of derivatives for further elaboration. Conversion of the alcohol to a leaving group would facilitate nucleophilic substitution reactions, allowing for the introduction of various atoms and molecular fragments at this position.
Reactivity of the Methanesulfonyl Group: The methanesulfonyl group is known for its stability and its ability to act as a good leaving group in certain contexts. ontosight.aiwikipedia.org Research could explore the possibility of using this group as a handle for further transformations, such as cross-coupling reactions, or investigating its influence on the reactivity of the neighboring azetidine ring.
Integration with High-Throughput Synthesis and Automated Chemical Discovery
The modular nature of many emerging azetidine syntheses makes them highly amenable to high-throughput and automated approaches. nih.gov Future research will likely see the integration of these technologies to accelerate the discovery of new derivatives of this compound with desired properties.
Library Synthesis: The development of robust and reliable synthetic routes will enable the parallel synthesis of large libraries of analogues. nih.govchemrxiv.org By systematically varying the substituents on the azetidine ring and modifying the hydroxymethyl group, researchers can rapidly generate a diverse collection of compounds for screening in various applications. The synthesis of azetidine-based scaffolds for the development of CNS-focused libraries has already been demonstrated, providing a blueprint for similar efforts with this compound. nih.gov
Automated Synthesis: Automated synthesis platforms can significantly shorten the design-make-test cycle in chemical research. nih.gov By automating the synthesis and purification of this compound derivatives, researchers can more efficiently explore the structure-activity relationships of this compound class.
High-Throughput Screening: Once libraries of compounds are synthesized, high-throughput screening methods can be employed to rapidly identify molecules with interesting biological or material properties. This could involve screening for activity against a particular biological target or for specific physical properties relevant to materials science.
The table below outlines a potential workflow for the high-throughput discovery of novel this compound derivatives:
| Step | Technology | Objective |
| 1. Library Design | Computational Chemistry | In silico design of a virtual library of derivatives with diverse properties. |
| 2. Synthesis | Automated Parallel Synthesis | Rapid synthesis of the designed library of compounds. |
| 3. Purification | Automated Purification Systems | High-throughput purification of the synthesized library. |
| 4. Screening | High-Throughput Screening | Rapid screening of the library for desired biological or material properties. |
| 5. Data Analysis | Cheminformatics | Analysis of screening data to identify structure-activity relationships and guide the design of the next generation of compounds. |
Advanced Applications in Materials Science and Polymer Chemistry
The presence of a polymerizable azetidine ring and a polar methanesulfonyl group makes this compound a promising building block for new materials and polymers.
Ring-Opening Polymerization: N-sulfonylazetidines are known to undergo anionic ring-opening polymerization (AROP) to produce poly(N-sulfonylazetidine)s. nsf.gov The polymerization of N-(methanesulfonyl)azetidine has been reported to yield a branched polymer due to chain transfer involving the methanesulfonyl group. rsc.org The hydroxymethyl group in this compound could potentially influence the polymerization process and the properties of the resulting polymer. Furthermore, the AROP of N-(alkylsulfonyl)azetidines has been studied, revealing that the structure of the alkyl group on the sulfonyl moiety impacts the polymerization kinetics and the solubility of the resulting polymer. nsf.gov The copolymerization of different N-sulfonylazetidines has been shown to produce linear polymers with controlled molecular weights. nih.gov This suggests that this compound could be copolymerized with other monomers to create a wide range of functional polymers.
Functional Polymers: The methanesulfonyl group is expected to impart specific properties to polymers derived from this compound. Sulfonyl groups are known to increase the polarity and potentially the thermal stability of polymers. Polysiloxanes containing alkylsulfonyl side groups have been shown to exhibit liquid crystalline behavior. researchgate.netelsevierpure.com The incorporation of the this compound moiety into polymer backbones could lead to materials with interesting dielectric properties, making them potentially useful in electronic applications. rsc.org
Energetic Materials: Densely functionalized azetidines are being explored as novel energetic materials. chemrxiv.org The introduction of nitro groups onto the azetidine scaffold can lead to compounds with high densities and good oxygen balances. The this compound scaffold could serve as a starting point for the synthesis of new energetic materials with tailored properties.
The following table summarizes the potential properties and applications of polymers derived from this compound:
| Polymer Type | Potential Properties | Potential Applications |
| Homopolymer | High polarity, potential for branching, functional pendant hydroxyl groups. | Specialty coatings, adhesives, membranes. |
| Copolymer | Tunable properties based on comonomer, controlled molecular weight. nih.gov | Drug delivery systems, functional hydrogels. |
| Sulfonyl-containing Polymer | Enhanced thermal and chemical stability, specific dielectric properties. rsc.org | High-performance plastics, electronic components. |
Q & A
Q. How is (1-Methanesulfonylazetidin-3-yl)methanol synthesized, and what experimental parameters are critical for yield optimization?
- Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution reactions. For example, intermediates like azetidine derivatives can be functionalized with methanesulfonyl groups under reflux conditions in polar solvents (e.g., ethanol or methanol). Reaction progress is monitored via TLC (e.g., Chloroform:Methanol = 7:3), followed by ice-water quenching and purification via recrystallization or column chromatography . Key parameters include stoichiometric control of hydrazine hydrate (1.2 eq), reflux duration (4–6 hours), and solvent polarity adjustments to minimize byproducts.
Q. What physicochemical properties are essential for handling this compound in laboratory settings?
- Methodological Answer : Critical properties include:
- Boiling Point : 302.4°C (predicted) for thermal stability during distillation .
- Density : 1.40 g/cm³, influencing solvent selection for solubility (e.g., methanol, DMSO) .
- pKa : 14.82, indicating stability under basic conditions but susceptibility to acidic hydrolysis .
- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer :
- TLC : Use Chloroform:Methanol (7:3) for rapid monitoring of reaction progress .
- HPLC : Optimize with methanol/water gradients (e.g., 60–80% methanol) for separation efficiency .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve azetidine ring protons (δ 3.5–4.0 ppm) and sulfonyl group signals (δ 3.2–3.4 ppm) .
Advanced Research Questions
Q. How can chromatographic separation of this compound derivatives be optimized for complex mixtures?
Q. What mechanistic insights explain the sulfonyl group's reactivity in ring-opening or functionalization reactions?
- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, increasing azetidine ring strain and facilitating nucleophilic attack. For example:
- Ring-Opening : Under acidic conditions, methanol solvent promotes protonation of the sulfonyl oxygen, weakening the C–N bond for nucleophilic substitution .
- Derivatization : React with acyl chlorides (e.g., methanesulfonyl chloride) to form sulfonamide derivatives, monitored via FTIR (S=O stretch at 1350–1300 cm⁻¹) .
Q. How can researchers resolve contradictions in stability data under varying storage conditions?
- Methodological Answer : Apply iterative contradiction analysis :
Hypothesis Testing : Compare degradation rates under controlled humidity (20–80%) and temperature (4–25°C) .
Accelerated Stability Studies : Use Arrhenius modeling at 40°C/75% RH to predict shelf life .
Analytical Cross-Validation : Pair HPLC purity data with Karl Fischer titration to differentiate hydrolysis (water content >0.1%) vs. thermal decomposition .
Q. What role does this compound play in drug discovery, particularly as a bioactive intermediate?
- Methodological Answer : The compound serves as a precursor for:
- Antimicrobial Agents : Functionalize the hydroxyl group with benzoxazole or triazole moieties to enhance membrane permeability .
- Kinase Inhibitors : Introduce phosphonate groups via Mitsunobu reactions to target ATP-binding pockets .
- Biological Assays : Evaluate cytotoxicity via MTT assays in HEK293 cells (IC₅₀ < 50 µM indicates therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
